

Inter-laboratory Validation of a Fosinopril Quantification Method: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various analytical methods for the quantification of **Fosinopril**, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1][2][3] The objective is to present a clear comparison of method performance based on published validation data, offering insights for researchers selecting a suitable quantification method for their specific needs. While a formal interlaboratory study was not identified, this guide synthesizes data from multiple independent validation studies to serve as a valuable comparative resource.

Comparative Analysis of Fosinopril Quantification Methods

The quantification of **Fosinopril** in bulk drug and pharmaceutical formulations is crucial for quality control and research purposes.[1] High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique, though other methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and spectrophotometry have also been successfully validated.

The following tables summarize the performance characteristics of different analytical methods for **Fosinopril** quantification as reported in various studies.

Table 1: HPLC Method Performance for Fosinopril Quantification



Parameter	Method 1	Method 2	Method 3	Method 4
Column	Inertsil - ODS C18 (250 x 4.6 mm, 5μ)[4]	Phenomenox RP18 (250 X 4.6 mm, 5 μm)[5]	C18 column[6]	Agilent C18 (250 mm ×4.6 mm I.D., 5 μm)[3]
Mobile Phase	Methanol: Acetonitrile (90:10% V/V)[4]	Acetonitrile: Methanol: 10% aqueous phosphoric acid (800:195:5)[5]	Methanol: Water (40:60, v/v), pH 4 with orthophosphoric acid[6]	Acetonitrile and phosphate buffer[3]
Flow Rate	1.0 ml/min[4]	1 mL min-1[5]	1.0 mL/min[6]	0.7 ml/min[3]
Detection (UV)	271 nm[4]	205 nm[5]	245 nm[6]	233 nm[3]
Linearity Range	Not Specified	Not Specified	1.6–30 μg/mL[6]	10-50μg/ml[3]
LOD	Not Specified	Not Specified	0.29 μg/mL[6]	0.09 μg/mL[<mark>3</mark>]
LOQ	Not Specified	Not Specified	Not Specified	0.27 μg/mL[3]
Accuracy (% Recovery)	Not Specified	Not Specified	Not Specified	99.03%[3]
Precision (%RSD)	< 2.0%[4]	Not Specified	Not Specified	< 2.0%[3]

Table 2: Alternative Method Performance for Fosinopril Quantification



Parameter	LC-MS/MS Method	Spectrophotometric Method	
Principle	Liquid chromatography separation followed by mass spectrometric detection.[7]	Kinetic spectrophotometry based on the oxidation of Fosinopril.[1]	
Linearity Range	0.1-15.0 ng/mL (Fosinopril), 1.0-700 ng/mL (Fosinoprilat)[7]	Not Specified	
LOD	Not Specified	Not Specified	
LOQ	0.1 ng/mL (Fosinopril), 1.0 ng/mL (Fosinoprilat)[7]	Not Specified	
Accuracy	Acceptable[7]	Good agreement in recovery studies[1]	
Precision (%RSD)	Acceptable within- and between-batch precision[7]	Not exceeding 2%[1]	

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison tables.

High-Performance Liquid Chromatography (HPLC-UV) Method

A common approach for **Fosinopril** quantification involves reversed-phase HPLC with UV detection. While specific conditions vary between laboratories, a general workflow is outlined below.

Sample Preparation:

- Accurately weigh and powder a number of tablets.
- Dissolve a portion of the powder equivalent to a specific amount of Fosinopril in a suitable solvent (e.g., methanol).[6]



- Sonicate the solution to ensure complete dissolution.[6]
- Filter the solution to remove any undissolved excipients.
- Dilute the filtered solution to a known concentration with the mobile phase.[6]

Chromatographic Conditions:

- Column: A C18 stationary phase is commonly used.[3][4][6]
- Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous component (e.g., water, buffer), often with pH adjustment, is typical.[3][4][5][6]
- Flow Rate: Generally maintained around 1.0 mL/min.[4][5][6]
- Detection: UV absorbance is monitored at a wavelength where **Fosinopril** exhibits significant absorbance, such as 205 nm, 233 nm, 245 nm, or 271 nm.[3][4][5][6]

Data Analysis: The concentration of **Fosinopril** is determined by comparing the peak area of the analyte in the sample to that of a standard of known concentration.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, particularly in biological matrices, an LC-MS/MS method is employed.

Sample Preparation (from plasma):

Perform a liquid-liquid extraction of the plasma sample to isolate the analytes.[7]

Chromatographic and Mass Spectrometric Conditions:

- Chromatography: Separation is achieved on a reversed-phase column (e.g., C8) using a gradient elution.[7]
- Ionization: Positive electrospray ionization (ESI) is a common mode.



 Detection: The analytes are detected in selected reaction monitoring (SRM) mode for high specificity.[7]

Spectrophotometric Method

A kinetic spectrophotometric method offers a simpler and more economical alternative.

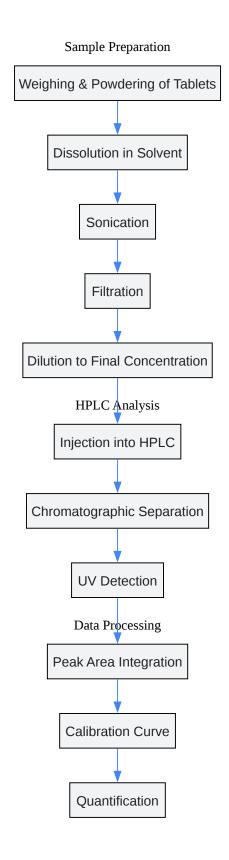
Methodology:

- The method is based on the oxidation of **Fosinopril** by alkaline potassium permanganate.[1]
- This reaction produces a colored product that can be measured spectrophotometrically at 610 nm.[1]
- The rate of change of absorbance is proportional to the concentration of Fosinopril.[1]

Visualizing the Workflow and Validation Relationships

To better illustrate the experimental process and the interplay of validation parameters, the following diagrams are provided.

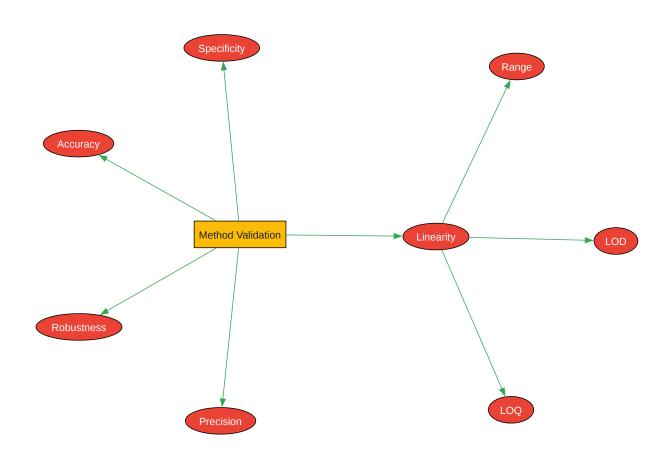




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Caption: Experimental workflow for **Fosinopril** quantification by HPLC.





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Caption: Interdependencies of analytical method validation parameters.



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